molecular formula C11H9NO2 B11907187 6-acetylquinolin-2(1H)-one

6-acetylquinolin-2(1H)-one

Cat. No.: B11907187
M. Wt: 187.19 g/mol
InChI Key: YPHWTWCUKLCHCX-UHFFFAOYSA-N
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Description

6-Acetylquinolin-2(1H)-one is an organic compound with the molecular formula C11H9NO2. It is a derivative of quinoline, featuring an acetyl group at the 6-position and a keto group at the 2-position. This compound is known for its yellow solid appearance and has a melting point of 186-189°C .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-acetylquinolin-2(1H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-aminobenzophenone with acetic anhydride, followed by cyclization to form the quinoline ring. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or phosphoric acid at elevated temperatures.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

6-Acetylquinolin-2(1H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline-2,6-dione.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming 6-acetylquinolin-2-ol.

    Substitution: Electrophilic substitution reactions can occur at the 3-position of the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can facilitate substitution reactions.

Major Products

    Oxidation: Quinoline-2,6-dione

    Reduction: 6-Acetylquinolin-2-ol

    Substitution: Various substituted quinoline derivatives depending on the substituent introduced.

Scientific Research Applications

6-Acetylquinolin-2(1H)-one has diverse applications in scientific research, including:

    Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.

    Biology: The compound is used in studies related to enzyme inhibition and protein interactions.

    Medicine: Research explores its potential as a pharmacophore in drug design, particularly for antimicrobial and anticancer agents.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 6-acetylquinolin-2(1H)-one involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound may also interact with DNA or proteins, affecting cellular processes and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound of 6-acetylquinolin-2(1H)-one, lacking the acetyl and keto groups.

    6-Methylquinolin-2(1H)-one: Similar structure but with a methyl group instead of an acetyl group.

    2-Quinolone: Lacks the acetyl group at the 6-position.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the acetyl and keto groups allows for unique reactivity and interactions compared to other quinoline derivatives.

Properties

Molecular Formula

C11H9NO2

Molecular Weight

187.19 g/mol

IUPAC Name

6-acetyl-1H-quinolin-2-one

InChI

InChI=1S/C11H9NO2/c1-7(13)8-2-4-10-9(6-8)3-5-11(14)12-10/h2-6H,1H3,(H,12,14)

InChI Key

YPHWTWCUKLCHCX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC2=C(C=C1)NC(=O)C=C2

Origin of Product

United States

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